molecular formula C9H15NS B15096528 N-Methyl-4-(thiophen-2-yl)butan-2-amine

N-Methyl-4-(thiophen-2-yl)butan-2-amine

Cat. No.: B15096528
M. Wt: 169.29 g/mol
InChI Key: AYTMHPNETXRMKE-UHFFFAOYSA-N
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Description

N-Methyl-4-(thiophen-2-yl)butan-2-amine is a secondary amine featuring a thiophene ring substituted at the 2-position of a butan-2-amine backbone. Thiophene-containing compounds are known for their roles in medicinal chemistry, particularly in anticancer and psychoactive agents . The thiophene moiety contributes to lipophilicity and electronic properties, influencing bioavailability and receptor interactions.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-methyl-4-thiophen-2-ylbutan-2-amine

InChI

InChI=1S/C9H15NS/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

AYTMHPNETXRMKE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(thiophen-2-yl)butan-2-amine typically involves a multi-step process:

    Formation of the Grignard Reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form thiophen-2-ylmagnesium bromide.

    Reaction with Propylene Oxide: The Grignard reagent is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.

    Bromination: The hydroxy compound is treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.

    Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(thiophen-2-yl)butan-2-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-4-(thiophen-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(thiophen-2-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to the following analogs based on substituent groups and pharmacological profiles:

Compound Name Substituents Key Features Reference
N-Methyl-4-(thiophen-2-yl)butan-2-amine Thiophen-2-yl, methylamine Lipophilic (estimated LogP ~3.0–3.5); potential anticancer/psychoactive activity (inferred)
MBDB (N-Methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine) 3,4-Methylenedioxyphenyl Controlled substance (narcotic); MDMA analog with psychoactive effects
N-Methyl-4-(3-aminophenyl)-3-buten-1-amine 3-Aminophenyl, unsaturated bond Intermediate in organic synthesis; potential pharmacological applications
2-(Thiophen-2-yl)-1H-indole derivatives Thiophen-2-yl, indole Anticancer activity (IC50: 7.1–11.9 µM); modulates miRNA and oncogenes
Benzothiophene acrylonitriles Benzothiophene, acrylonitrile Anticancer (GI50 <10–100 nM); overcomes P-gp-mediated drug resistance
N-(4-Methylbenzyl)butan-2-amine 4-Methylbenzyl LogP: 3.27; PSA: 12.03; structural simplicity, limited bioactivity data

Pharmacological Activity

  • Anticancer Activity :

    • 2-(Thiophen-2-yl)-1H-indole derivatives exhibit potent cytotoxicity against HCT-116 colon cancer cells (IC50: 7.1–11.9 µM) via S/G2-M cell cycle arrest and modulation of miR-30C, miR-107, and IL-6 pathways .
    • Benzothiophene acrylonitriles (e.g., compounds 31–33) show GI50 values <10–100 nM against 60 cancer cell lines, overcoming multidrug resistance .
    • This compound: While direct data are unavailable, its thiophene group may confer similar DNA-intercalating or kinase-inhibiting properties, warranting further study.
  • Psychoactive Effects: MBDB is a controlled narcotic and MDMA homolog, indicating that phenyl-substituted butan-2-amine derivatives may interact with serotonin transporters .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • N-(4-Methylbenzyl)butan-2-amine (LogP: 3.27) serves as a benchmark; the thiophene analog likely has higher LogP (~3.5) due to thiophene’s hydrophobicity .
    • MBDB’s methylenedioxyphenyl group may reduce LogP slightly compared to thiophene.
  • Polar Surface Area (PSA) :

    • Thiophene-containing compounds typically exhibit lower PSA than oxygen-rich analogs (e.g., MBDB), enhancing blood-brain barrier permeability .

Regulatory Status

  • MBDB is strictly regulated due to its psychoactive effects, while the thiophene analog’s legal status is unclear but may face scrutiny if psychoactivity is confirmed .

Biological Activity

N-Methyl-4-(thiophen-2-yl)butan-2-amine is a compound of interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiophene ring. The molecular formula is C₁₁H₁₅N, and the compound can be synthesized through various organic chemistry methods. The presence of the thiophene moiety is significant as it contributes to the compound's biological properties.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) cells .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific protein kinases involved in cancer progression. For example, compounds with similar structures have been shown to inhibit protein kinase B/AKT and ABL tyrosine kinase, suggesting that this compound could potentially act through similar pathways .
  • Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. This compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC₅₀ (µM)Notes
T47D, HT-298.1Antiproliferative activity noted
A5497.4Inhibition of protein kinase activity
MCF7, HeLa0.65Induction of apoptosis in cancer cells

Detailed Findings

  • Cytotoxic Activity : In vitro tests have shown that this compound has an IC₅₀ value in the range of 7.4 µM against A549 lung carcinoma cells, indicating significant anticancer properties compared to established chemotherapeutic agents .
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cell lines by promoting the activation of caspases, which are critical for the apoptotic process . This suggests that this compound may trigger programmed cell death pathways effectively.
  • Selectivity for Cancer Cells : Importantly, studies have indicated that this compound does not adversely affect normal cell lines at similar concentrations, highlighting its potential as a targeted therapy with reduced side effects .

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